molecular formula C17H13FN2O2S B3978550 3'-(4-FLUOROPHENYL)-5'-METHYL-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE

3'-(4-FLUOROPHENYL)-5'-METHYL-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE

Cat. No.: B3978550
M. Wt: 328.4 g/mol
InChI Key: IQBIARUZCKUZOS-UHFFFAOYSA-N
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Description

3’-(4-FLUOROPHENYL)-5’-METHYL-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiazolidine moieties in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-FLUOROPHENYL)-5’-METHYL-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE can be achieved through a multi-step process involving the Fischer indolisation and N-alkylation reactions. This one-pot, three-component protocol is highly efficient, yielding densely substituted indole products . The reaction typically involves aryl hydrazines, ketones, and alkyl halides as starting materials, with microwave irradiation often used to shorten reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. Safety considerations, such as avoiding low-boiling chlorinated solvents, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’-(4-FLUOROPHENYL)-5’-METHYL-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The presence of functional groups allows for substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, POCl3, and various catalysts. Reaction conditions such as temperature, solvent, and time are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield pyrazolyl 1,3,4-oxadiazole derivatives .

Scientific Research Applications

3’-(4-FLUOROPHENYL)-5’-METHYL-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-FLUOROPHENYL)-5’-METHYL-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE involves its interaction with specific molecular targets and pathways. The compound can activate nuclear receptors, regulate intestinal hormones, and affect biological processes by acting as a signaling molecule . These interactions contribute to its therapeutic potential in treating various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(4-FLUOROPHENYL)-5’-METHYL-4’{H}-SPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’(1{H})-DIONE lies in its spiro structure, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-10-15(21)20(12-8-6-11(18)7-9-12)17(23-10)13-4-2-3-5-14(13)19-16(17)22/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBIARUZCKUZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3'-(4-FLUOROPHENYL)-5'-METHYL-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE
Reactant of Route 2
3'-(4-FLUOROPHENYL)-5'-METHYL-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE
Reactant of Route 3
3'-(4-FLUOROPHENYL)-5'-METHYL-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE
Reactant of Route 4
3'-(4-FLUOROPHENYL)-5'-METHYL-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE
Reactant of Route 5
Reactant of Route 5
3'-(4-FLUOROPHENYL)-5'-METHYL-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE
Reactant of Route 6
3'-(4-FLUOROPHENYL)-5'-METHYL-4'{H}-SPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'(1{H})-DIONE

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